3,3-Dimethyl-1-(4-methylcyclohexyl)urea
Description
3,3-Dimethyl-1-(4-methylcyclohexyl)urea is a substituted urea derivative characterized by a urea backbone with two methyl groups on one nitrogen atom and a 4-methylcyclohexyl group on the adjacent nitrogen. This compound is structurally tailored to balance lipophilicity and steric hindrance, making it a valuable intermediate in organic synthesis and pharmaceutical applications. For instance, derivatives of dimethylurea with cyclohexyl substituents are utilized in the synthesis of 4-aminocyclohexanoic acid, a precursor for pharmaceuticals, due to their ability to stabilize reactive intermediates under controlled conditions .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,1-dimethyl-3-(4-methylcyclohexyl)urea |
InChI |
InChI=1S/C10H20N2O/c1-8-4-6-9(7-5-8)11-10(13)12(2)3/h8-9H,4-7H2,1-3H3,(H,11,13) |
InChI Key |
DMYWQTPMTQJDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-methylcyclohexyl)urea typically involves the reaction of 4-methylcyclohexylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of 3,3-Dimethyl-1-(4-methylcyclohexyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4-methylcyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various alkyl or acyl groups.
Scientific Research Applications
3,3-Dimethyl-1-(4-methylcyclohexyl)urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(4-methylcyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Urea Backbone
The positioning of methyl groups on the urea backbone significantly impacts chemical behavior. For example:
- 3,3-Dimethyl-1-(4-methylcyclohexyl)urea : Methyl groups on the second nitrogen (N3) create steric hindrance, reducing hydrogen-bonding capacity compared to analogs with 1,1-dimethyl substitution.
- 1,1-Dimethyl-3-(trans-4-(2-oxoethyl)cyclohexyl)urea : Here, methyl groups are on the first nitrogen (N1), leaving N3 unhindered, which may enhance reactivity in nucleophilic environments .
Table 1: Substituent Effects on Urea Backbone
| Compound | Substituent Position | Key Structural Feature |
|---|---|---|
| 3,3-Dimethyl-1-(4-methylcyclohexyl)urea | N3, N3 | High steric hindrance |
| 1,1-Dimethyl-3-(trans-4-(2-oxoethyl)cyclohexyl)urea | N1, N1 | Reduced hindrance, enhanced polarity |
Cyclohexyl Ring Modifications
Variations in the cyclohexyl substituent alter polarity, solubility, and application:
- 3,3-Dimethyl-1-(4-oxocyclohexyl)urea (CAS: 1512029-27-4): The 4-oxo group increases polarity, improving solubility in polar solvents like methanol or water. This contrasts with the 4-methyl group in the target compound, which enhances lipophilicity .
- 1,1-Dimethyl-3-(trans-4-(2-oxoethyl)cyclohexyl)urea : The oxoethyl side chain introduces additional hydrogen-bonding sites, making it suitable for catalytic applications .
Table 2: Cyclohexyl Substituent Impact
| Compound | Cyclohexyl Substituent | Solubility (Polar Solvents) | Key Application |
|---|---|---|---|
| 3,3-Dimethyl-1-(4-methylcyclohexyl)urea | 4-methyl | Moderate | Pharmaceutical intermediates |
| 3,3-Dimethyl-1-(4-oxocyclohexyl)urea | 4-oxo | High | Contrast agent formulations |
| 1,1-Dimethyl-3-(trans-4-(2-oxoethyl)cyclohexyl)urea | trans-4-(2-oxoethyl) | High | Organic synthesis catalysts |
Functional Analogs: Bitertanol and Derivatives
Bitertanol (C₂₀H₂₃N₃O₂)
Bitertanol, a triazole-containing fungicide, shares a urea-like structure but incorporates a biphenyl ether and a 1,2,4-triazole group. Key differences include:
- Functional Groups: The triazole ring in Bitertanol confers antifungal activity, absent in simpler dimethylurea derivatives.
- Complexity: Bitertanol’s larger molecular size and aromatic systems reduce solubility in water compared to 3,3-dimethyl-1-(4-methylcyclohexyl)urea .
Table 3: Functional Comparison with Bitertanol
| Property | 3,3-Dimethyl-1-(4-methylcyclohexyl)urea | Bitertanol |
|---|---|---|
| Molecular Formula | C₁₀H₁₉N₂O | C₂₀H₂₃N₃O₂ |
| Key Functional Groups | Methyl, cyclohexyl | Biphenyl, triazole |
| Primary Application | Synthetic intermediate | Agricultural fungicide |
| Water Solubility | Low | Very low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
